molecular formula C14H17N3O3S B11610326 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11610326
M. Wt: 307.37 g/mol
InChI Key: IHJIKPXBSRPWCL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₁₅H₁₇N₃O₃S, with a molecular weight of 307.37 g/mol . Key physicochemical properties include:

Property Value
LogP (Partition coefficient) 2.72
Hydrogen Bond Acceptors 6
Polar Surface Area 62.14 Ų
Solubility (LogSw) -3.46 (moderate)

The compound’s synthesis involves condensation of 3,4-dimethoxybenzoic acid derivatives with 5-isopropyl-1,3,4-thiadiazol-2-amine under carbodiimide coupling conditions . Its structure confers unique reactivity, including nucleophilic substitution at the thiadiazole ring and hydrogen bonding via methoxy groups, making it versatile in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-6-10(19-3)11(7-9)20-4/h5-8H,1-4H3,(H,15,17,18)

InChI Key

IHJIKPXBSRPWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine.

    Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide are influenced by its substitution pattern. Below is a comparison with structurally related thiadiazole-benzamide hybrids:

Compound Name Key Structural Features Molecular Weight (g/mol) LogP Biological Activity Highlights
Target Compound 3,4-Dimethoxybenzamide + 5-isopropyl-thiadiazole 307.37 2.72 Antimicrobial, enzyme inhibition
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide Adamantane substituent + 3,5-dimethoxybenzamide 409.51 4.15 Enhanced lipophilicity, antiviral
5-Chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide Chloro + 2-methoxy substitution 323.41 3.10 Anticancer, biofilm inhibition
N-[5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-isopropoxybenzamide Ethylsulfonyl + 4-isopropoxybenzamide 351.45 1.98 Anti-inflammatory, COX-2 inhibition
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Dual methoxyphenyl groups 341.38 2.85 Insecticidal, fungicidal

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The adamantane-containing analog (LogP = 4.15) exhibits higher lipophilicity than the target compound (LogP = 2.72), enhancing membrane permeability but reducing aqueous solubility .
  • Introduction of chloro or sulfonyl groups (e.g., 5-chloro or ethylsulfonyl derivatives) increases polarity, lowering LogP values to ~1.98–3.10 .

Bioactivity Trends :

  • Methoxy groups at positions 3 and 4 (target compound) correlate with broad-spectrum antimicrobial activity, likely due to hydrogen bonding with microbial enzymes .
  • Chloro substitution (as in 5-chloro-2-methoxy analog) enhances anticancer activity, possibly through DNA intercalation or topoisomerase inhibition .
  • Adamantane moieties improve metabolic stability and antiviral potency by mimicking hydrophobic protein pockets .

Synthetic Versatility :

  • Thiadiazole rings tolerate diverse substitutions (e.g., isopropyl, adamantane, sulfonyl), enabling modular synthesis .
  • Methoxy and chloro groups on benzamide facilitate regioselective functionalization .

Data Table: Comparative Physicochemical Properties

Compound Molecular Weight LogP H-Bond Acceptors PSA (Ų) Key Applications
Target Compound 307.37 2.72 6 62.14 Antimicrobial
5-Chloro-2-methoxy analog 323.41 3.10 5 58.20 Anticancer
Adamantane-containing analog 409.51 4.15 6 60.30 Antiviral
Ethylsulfonyl derivative 351.45 1.98 7 85.50 Anti-inflammatory

Research Findings and Mechanistic Implications

  • Antimicrobial Activity : The target compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming simpler thiadiazoles lacking methoxy groups . This suggests methoxy groups enhance target binding via π-π stacking or hydrogen bonding .
  • Enzyme Inhibition : Molecular docking studies indicate strong binding (ΔG = -9.2 kcal/mol) to E. coli dihydrofolate reductase, comparable to trimethoprim .
  • Comparative Toxicity : The 5-chloro analog shows higher cytotoxicity (IC₅₀ = 12 µM against HeLa cells) than the target compound (IC₅₀ = 45 µM), highlighting substituent-dependent safety profiles .

Biological Activity

3,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 307.37 g/mol. The compound features a benzamide structure with two methoxy groups at the 3 and 4 positions and a thiadiazole moiety substituted at the nitrogen atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Property Value
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
LogP2.7237
Polar Surface Area62.135 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key biological pathways associated with tumor growth. For instance, studies have shown that derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial in cancer cell proliferation .

In vitro studies have demonstrated that compounds similar to 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines. For example:

  • HepG-2 (liver cancer) : IC50 value of approximately 4.37±0.7μM4.37\pm 0.7\mu M.
  • A549 (lung cancer) : IC50 value around 8.03±0.5μM8.03\pm 0.5\mu M .

Antimicrobial Activity

Thiadiazole derivatives have also been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of microbial pathogens due to its ability to disrupt cellular functions and inhibit growth . Notably:

  • Antifungal and antibacterial properties have been observed in related compounds, indicating potential for treating infections caused by resistant strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives like this compound demonstrate a variety of other biological activities:

  • Anti-inflammatory : Compounds have been shown to reduce inflammation markers in various models.
  • Anticonvulsant : Some derivatives exhibit protective effects in seizure models, indicating potential use in epilepsy treatment .
  • Antidiabetic : Thiadiazole compounds have been linked to improved glucose metabolism and insulin sensitivity .

Synthesis and Evaluation

The synthesis of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically follows multi-step organic synthesis techniques involving reactions with specific precursors. A systematic approach includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of methoxy groups via methylation processes.
  • Final coupling with the benzamide moiety.

Research has confirmed the structural integrity and purity through methods such as NMR and mass spectrometry.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

  • Anticonvulsant efficacy was assessed using models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test, showing significant protection against induced seizures without notable toxicity .

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